Diphenyldiarsonic acid

Description

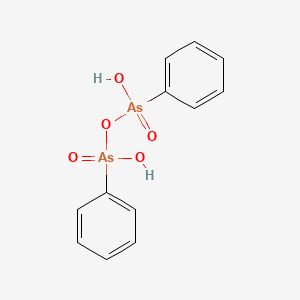

Diphenyldiarsonic acid is an organoarsenic compound characterized by two phenyl groups bonded to an arsenic atom, with additional oxygen-containing functional groups. Its synthesis involves refluxing alcoholic diphenylarsine oxide with phosphorous acid or reducing diphenylarsinic acid under controlled conditions . It is highly reactive in air, oxidizing to form diphenylarsinic acid anhydride or oxide .

Properties

CAS No. |

5344-50-3 |

|---|---|

Molecular Formula |

C12H12As2O5 |

Molecular Weight |

386.06 g/mol |

IUPAC Name |

[hydroxy(phenyl)arsoryl]oxy-phenylarsinic acid |

InChI |

InChI=1S/C12H12As2O5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18) |

InChI Key |

VXTYIZLEQYLJHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(O)O[As](=O)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyldiarsonic acid can be synthesized through various chemical reactions involving arsenic compounds. One common method involves the reaction of diphenylarsine chloride with an oxidizing agent to produce this compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Reaction Mechanism with Grignard Reagents

DA reacts with Grignard reagents (RMgBr) to form alkyl or aryl derivatives:

Here, the chloride group in DA is displaced by the R group from the Grignard reagent, expanding the organoarsenic compound library .

Sodium Process

Employed by Edgewood Arsenal, this method involves reacting chlorobenzene with arsenic trichloride (AsCl₃) in the presence of sodium. The reaction is not explicitly detailed in the provided sources but likely involves nucleophilic substitution or coupling mechanisms .

German Sandmeyer Process

Used during World War I, this method involves:

-

Phenyldiazonium chloride reacting with sodium arsenite.

-

Acidification, reduction, and neutralization steps.

Structural and Reaction Insights

-

Pyramidal As(III) center : DA’s structure features a trigonal pyramidal arsenic atom bonded to two phenyl groups and one chloride. The As-Cl bond length is 2.26 Å, with Cl-As-C and C-As-C angles of 96° and 105°, respectively .

-

Reactivity : DA serves as a precursor to other organoarsenic compounds (e.g., diphenylcyanoarsine) via cyanide substitution .

Limitations and Gaps

The provided sources do not address Diphenyldiarsonic acid directly. If this compound refers to a diarsenic acid derivative (e.g., Ph₂AsO₂H), its reactions would likely involve:

-

Reduction : Conversion to chloroarsine analogs (similar to diphenylarsinic acid → DA).

-

Substitution : Reaction with nucleophiles or electrophiles to replace the -O₂H group.

-

Coordination chemistry : Potential interactions with metals due to arsenic’s lone pairs.

For comprehensive data on this compound, additional peer-reviewed studies or patent literature would be required.

Scientific Research Applications

Diphenyldiarsonic acid has a wide range of scientific research applications. In environmental science, it is studied for its impact on soil and water contamination and the development of remediation techniques . In chemistry, it is used to understand the behavior of organoarsenic compounds and their interactions with other chemicals . In biology and medicine, research focuses on its toxicological effects and potential therapeutic applications .

Mechanism of Action

The mechanism of action of diphenyldiarsonic acid involves its interaction with cellular components, leading to toxic effects. It primarily targets proteins and enzymes, disrupting their normal function and causing cellular damage . The pathways involved in its mechanism of action include oxidative stress and interference with cellular signaling .

Comparison with Similar Compounds

Phenylarsonic Acid (C₆H₅AsO₃H₂)

- Structure: A monocyclic aromatic arsenical with one phenyl group and a single arsenic center bonded to hydroxyl and oxygen groups.

- Synthesis : Prepared via diazotization and coupling reactions involving phenyl precursors and arsenite salts .

- Properties: Less sterically hindered than diphenyldiarsonic acid, leading to higher solubility in polar solvents.

- Applications : Historically used in veterinary medicine and as a precursor for more complex arsenicals .

Diphenylarsinic Acid ((C₆H₅)₂AsO₂H)

- Structure : Features two phenyl groups and an arsenic atom bonded to two oxygen atoms and a hydroxyl group.

- Synthesis : Derived from the oxidation of this compound or reduction of diphenylchloroarsine .

- Properties : Forms hygroscopic crystals with higher oxidative stability compared to this compound. Reacts with chlorides to form trichloride derivatives .

- Applications: Intermediate in synthesizing organoarsenic pharmaceuticals and pesticides.

Dimethylarsinic Acid (Cacodylic Acid, (CH₃)₂AsO₂H)

- Structure : Aliphatic arsenical with two methyl groups attached to arsenic.

- Properties : Melting point ~195°C; highly water-soluble. Less toxic than aromatic analogs but still regulated due to arsenic content .

- Applications: Widely used as a non-selective herbicide (e.g., "Agent Blue" in agriculture) .

Lewisite (Dichloro(2-chlorovinyl)arsine)

o-Azobenzenediarsonic Acid

- Structure : Contains two arsenic centers linked by an azo (-N=N-)-functionalized benzene ring.

- Synthesis: Produced via diazotization of tetramino diphenylarsonic acid followed by coupling with arsenite .

- Properties : Higher molecular complexity and lower solubility compared to this compound. Purification requires multiple steps, including sodium carbonate and acetic acid treatments .

Data Table: Key Properties of Selected Arsenicals

Research Findings and Functional Insights

- Chemical Reactivity : this compound's dual arsenic centers enable complex coordination chemistry, though its air sensitivity limits practical use. In contrast, cacodylic acid’s stability underpins its herbicide applications .

- Synthetic Challenges : Purification of diarsonic acids (e.g., removal of o-azobenzenediarsonic acid impurities) requires meticulous pH adjustments and charcoal treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.